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Introduction

The three-dimensional structure of RNA is intrinsically linked to its function, governing
everything from catalytic activity to interactions with proteins and other nucleic acids. Chemical
probing is a powerful, high-throughput technique used to elucidate the secondary and tertiary
structure of RNA molecules in solution. This method utilizes small molecules that selectively
modify solvent-accessible and structurally unconstrained nucleotides. The pattern of
modification provides a detailed footprint of the RNA's conformation, revealing single-stranded
regions, loops, and other structural motifs.

These application notes provide a detailed protocol for RNA structure probing with a focus on
two commonly used chemical probes: diethyl pyrocarbonate (DEPC) and dimethyl sulfate
(DMS). While the user inquired about dimethyl dicarbonate (DMDC), it is important to note
that diethyl pyrocarbonate (DEPC) is the well-established and widely documented
pyrocarbonate used for RNA structure analysis. DEPC specifically carbethoxylates unpaired
adenosine residues at the N-7 position.[1][2][3] Dimethyl sulfate (DMS) is another invaluable
reagent that methylates unpaired adenine at the N-1 position and unpaired cytosine at the N-3
position.[4][5][6][7][8] The combined use of these reagents allows for a more comprehensive
analysis of RNA structure.

The modifications introduced by these chemicals can be detected by reverse transcription,
where the modification causes the reverse transcriptase to pause or terminate, generating a
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cDNA fragment whose length corresponds to the modified site. These fragments are then
typically analyzed by gel electrophoresis or next-generation sequencing.

Target Audience: This document is intended for researchers, scientists, and drug development
professionals with a foundational understanding of molecular biology techniques.

Experimental Protocols

Protocol 1: RNA Modification with Diethyl Pyrocarbonate
(DEPC)

This protocol outlines the steps for modifying RNA with DEPC to probe the structure of
adenosine residues.

Materials:

o Purified RNA sample

o DEPC (Diethyl pyrocarbonate)

e Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCI, 10 mM MgCl2
e Stop Solution: 0.3 M Sodium Acetate, 10 mM EDTA

o Ethanol (100% and 70%)

* Nuclease-free water

Procedure:

* RNA Preparation: Resuspend the purified RNA in nuclease-free water to a final
concentration of 1-5 uM.

e RNA Denaturation and Refolding: Heat the RNA solution to 95°C for 2 minutes, then place it
on ice for 2 minutes to denature. Add 1/10th volume of 10X Reaction Buffer and incubate at
37°C for 20-30 minutes to allow the RNA to refold into its native conformation.
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DEPC Modification: Add 1 pl of a 1:10 dilution of DEPC in 100% ethanol to a 20 pl reaction
mixture. For a negative control, add 1 pl of 100% ethanol without DEPC.

Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time
may need to be determined empirically.

Reaction Quenching: Stop the reaction by adding 2.5 volumes of ice-cold 100% ethanol and
1/10th volume of Stop Solution.

RNA Precipitation: Precipitate the RNA by incubating at -80°C for at least 30 minutes.

Pelleting and Washing: Centrifuge the sample at high speed (e.g., >12,000 x g) for 30
minutes at 4°C. Carefully remove the supernatant and wash the pellet with 500 pul of ice-cold
70% ethanol.

Resuspension: Air-dry the pellet for 5-10 minutes and resuspend the modified RNA in an
appropriate volume of nuclease-free water for downstream analysis.

Protocol 2: RNA Modification with Dimethyl Sulfate
(DMS)

This protocol details the procedure for modifying RNA with DMS to probe the structure of

adenine and cytosine residues.

Materials:

Purified RNA sample

DMS (Dimethyl sulfate)

Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCI, 10 mM MgCl:

Stop Solution: 1 M Tris-HCI pH 7.5, 1 M 3-mercaptoethanol, 0.3 M Sodium Acetate

Ethanol (100% and 70%)

Nuclease-free water
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Procedure:

RNA Preparation and Refolding: Follow steps 1 and 2 from Protocol 1.

o DMS Modification: Add 1 pl of a 1:10 dilution of DMS in 100% ethanol to a 20 pl reaction
mixture. For a negative control, add 1 pul of 100% ethanol. Caution: DMS is highly toxic and
should be handled in a chemical fume hood with appropriate personal protective equipment.

¢ Incubation: Incubate the reaction at 37°C for 5-10 minutes. DMS reacts more rapidly than
DEPC, so a shorter incubation time is required.

e Reaction Quenching: Stop the reaction by adding 1/10th volume of Stop Solution. The [3-
mercaptoethanol will quench the DMS.

e RNA Precipitation, Pelleting, and Washing: Follow steps 5-7 from Protocol 1.

o Resuspension: Resuspend the modified RNA in nuclease-free water for downstream
analysis.

Data Presentation

The quantitative data from RNA structure probing experiments, such as reagent concentrations
and incubation times, are summarized in the tables below for easy comparison.

Table 1: Recommended Reagent Concentrations and Incubation Conditions
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Working Final Incubatio .
Stock o Incubatio  Target
Dilution Concentr n ! .
Reagent Concentr . o n Time Nucleotid
. (in ation in Temperat .
ation . (minutes) es
Ethanol) Reaction ure (°C)
Unpaired
DEPC ~10.6 M 1:10 ~50 mM 37 30-60 Adenosine
(N-7)
Unpaired
Adenine
(N-1),
DMS ~10.5M 1:10 ~50 mM 37 5-10 )
Unpaired
Cytosine
(N-3)

Table 2: Summary of Chemical Probes for RNA Structure
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Chemical Probe

Abbreviation

Target
Nucleotide(s) and
Position(s)

Structural
Information Gained

Accessibility of the

Diethyl pyrocarbonate = DEPC Adenosine (N-7) major groove face of
adenine.[2][9]
Watson-Crick base-
) Adenine (N-1), pairing face
Dimethyl sulfate DMS ) o
Cytosine (N-3) accessibility.[4][5][6][7]
[8]
1-cyclohexyl-3-(2- )
) ) ] Watson-Crick base-
morpholinoethyl)carbo Uracil (N-3), Guanine o
o CMCT pairing face
diimide metho-p- (N-1) o
accessibility.[8][10][11]
toluenesulfonate
Watson-Crick base-
Kethoxal - Guanine (N-1, N-2) pairing face
accessibility.[4][5]
Selective 2'-hydroxyl
acylation analyzed by All four nucleotides Backbone flexibility.[5]
SHAPE

primer extension

reagents

(2'-OH)

[12]

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for RNA structure probing and the
underlying logic of how chemical modification reveals structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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